molecular formula C5H10O4S B2385177 Methyl 3-(methoxysulfinyl)propanoate CAS No. 85939-98-6

Methyl 3-(methoxysulfinyl)propanoate

Cat. No.: B2385177
CAS No.: 85939-98-6
M. Wt: 166.19
InChI Key: ICVWDVJMTCWVRQ-UHFFFAOYSA-N
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Description

Methyl 3-(methoxysulfinyl)propanoate: is an organic compound with the molecular formula C5H10O4S. It is a methyl ester derivative of 3-(methoxysulfinyl)propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(methoxysulfinyl)propanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl 3-mercaptopropionate in the presence of N-bromosuccinimide (NBS) as a reagent. The reaction is typically carried out in ethyl acetate at room temperature for about 8 hours. The reaction mixture is then extracted with dichloromethane, neutralized with sodium bicarbonate, and purified by column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methoxysulfinyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(methoxysulfinyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(methoxysulfinyl)propanoate involves its interaction with specific molecular targets. The sulfinyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 3-mercaptopropionate
  • Methyl 3-(methylthio)propanoate
  • Methyl 3-(methoxysulfonyl)propanoate

Comparison: Methyl 3-(methoxysulfinyl)propanoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. For example, methyl 3-mercaptopropionate contains a thiol group, making it more prone to oxidation, while methyl 3-(methylthio)propanoate has a thioether group, affecting its reactivity in different ways .

Properties

IUPAC Name

methyl 3-methoxysulfinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVWDVJMTCWVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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